3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Overview
Description
3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butyl group, a pyridin-4-ylmethyl group, and an amine group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of tert-butyl hydrazine with pyridin-4-ylmethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The final product is obtained after purification by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or pyridin-4-ylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Corresponding amines or hydrazines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and anti-cancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-tert-butyl-3-phenyl-1H-pyrazol-4-yl)pyridine
- 3-tert-butyl-1-(pyridin-4-ylmethyl)thiourea
- N-Boc-4-aminopyrazole-5-carbaldehyde
Uniqueness
3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
5-tert-butyl-2-(pyridin-4-ylmethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-13(2,3)11-8-12(14)17(16-11)9-10-4-6-15-7-5-10/h4-8H,9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQQPDAUEWBKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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